N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide
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Description
Synthesis Analysis
The synthesis of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives, as described in the first paper, involves a one-pot reaction that combines 8-aminoquinolines, 1-(pyridine-2-yl) ketones, and nickel halides. This process results in the formation of nickel complexes that exhibit two distinct structural forms in their solid states: dimeric with octahedral-coordinated geometry and monomeric with distorted trigonal-bipyramidal geometry. The paper does not directly relate to the synthesis of "N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide", but it provides insight into the synthesis of complex molecules involving nickel, which could be relevant for the catalytic synthesis of other complex organic compounds .
The second paper discusses the synthesis of a series of conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine. The synthesis involves acylation and alane reduction of diamine precursors. Although the target molecule is not synthesized in this study, the methods described could potentially be applied to the synthesis of "N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide" due to the presence of pyrrolidine and ethylenediamine moieties in the structure .
Molecular Structure Analysis
The molecular structure of the nickel complexes mentioned in the first paper is characterized by X-ray diffraction analyses, revealing two types of geometries. Understanding the molecular structure is crucial for predicting the reactivity and properties of a compound. However, the paper does not provide information on the molecular structure of "N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide" .
In the second paper, the focus is on the conformational aspects of the synthesized sigma receptor ligands. The geometry of the nitrogen atoms and their lone pair orientations are highlighted as important factors for the binding affinity to sigma receptors. This information could be useful when analyzing the molecular structure of "N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide", as nitrogen atom geometry can influence the biological activity of a compound .
Chemical Reactions Analysis
The first paper provides an analysis of the catalytic activities of the synthesized nickel complexes for ethylene oligomerization. The study examines the steric and electronic influence of substituents and the effect of different catalytic conditions. While this does not directly relate to the chemical reactions of "N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide", it does offer a perspective on how complex molecules can interact with catalysts to produce specific reactions .
The second paper does not discuss chemical reactions per se but focuses on the binding affinities of the synthesized compounds to sigma receptors. The study's findings on the importance of steric factors and nitrogen atom orientations could be extrapolated to hypothesize how "N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide" might react in biological systems .
Physical and Chemical Properties Analysis
Neither paper directly addresses the physical and chemical properties of "N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide". However, the first paper's discussion of nickel complexes' structures and catalytic activities can provide a general understanding of how metal complexes can influence the properties of organic molecules. The second paper's exploration of sigma receptor ligands' binding affinities suggests that the physical and chemical properties of such compounds are critical for their biological function .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, due to their saturated nature and non-planarity, offer significant advantages in drug discovery, enhancing stereochemistry and allowing for efficient exploration of pharmacophore space. Compounds with pyrrolidine scaffolds have been investigated for various biological activities, showing promise in the treatment of human diseases. The presence of pyrrolidine allows for a diverse range of biological profiles, influenced by the stereochemistry and spatial orientation of substituents. This versatility makes pyrrolidine-containing compounds, such as N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide, valuable in medicinal chemistry for the design of new therapeutics with targeted biological activities (Li Petri et al., 2021).
Enhancement of Therapeutic Profiles
The stereochemistry of phenylpiracetam, a compound related to the pyrrolidine class, demonstrates how the configuration of stereocenters significantly affects the pharmacological properties of a molecule. Studies have shown that specific stereoisomers can lead to enhanced biological activity, justifying the purification of drug substances to isolate the most effective stereoisomer. This principle can be applied to research on N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide, where the optimization of stereochemistry could lead to improved pharmacological profiles (Veinberg et al., 2015).
properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-28-16-12-21-17-20(9-10-22(21)28)23(29-14-5-6-15-29)18-27-25(31)24(30)26-13-11-19-7-3-2-4-8-19/h2-4,7-10,17,23H,5-6,11-16,18H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUZSSXCGNFSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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